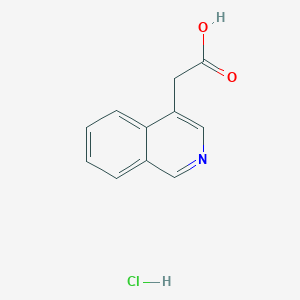
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that has drawn attention in scientific communities due to its unique chemical structure and potential applications. The combination of sulfonamide, quinoline, and aromatic methoxy groups suggests a variety of biological activities and synthetic versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with commercially available 1,2,3,4-tetrahydroquinoline and 4-methoxy-2-methylbenzenesulfonyl chloride.
Key Reactions
Coupling Reaction: : Formation of the sulfonamide bond between the tetrahydroquinoline derivative and 4-methoxy-2-methylbenzenesulfonyl chloride.
Reaction Conditions: : Mild heating and the presence of a base (e.g., triethylamine) to neutralize the HCl produced during the coupling reaction.
Industrial Production Methods
Industrial production may leverage continuous flow reactors to optimize yield and scalability. Using catalysts such as palladium on carbon can enhance the efficiency and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atoms, forming sulfoxides or sulfones.
Reduction: : The nitro groups can be reduced to amines using agents like hydrogen gas over a palladium catalyst.
Substitution: : Both nucleophilic and electrophilic substitutions are feasible due to the active hydrogen atoms and electron-rich aromatic ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Palladium-catalyzed hydrogenation or lithium aluminum hydride in anhydrous conditions.
Substitution: : Halogenating agents or Grignard reagents under controlled temperatures.
Major Products
Sulfoxides and Sulfones: : From oxidation reactions.
Amines: : From reduction of nitro groups.
Substituted Aromatics: : From various substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : The compound can act as a ligand in metal-catalyzed reactions due to its electron-rich structure.
Organic Synthesis: : Its versatile functional groups make it a useful intermediate in synthesizing complex molecules.
Biology
Enzyme Inhibition: : Potential to inhibit specific enzymes due to its sulfonamide group, which mimics biological substrates.
Pharmacology: : Exploration as a drug candidate for its anti-inflammatory and antimicrobial properties.
Medicine
Therapeutics: : Potential use in developing treatments for conditions like cancer and bacterial infections.
Drug Delivery: : As a scaffold for targeted drug delivery systems.
Industry
Material Science: : Possible applications in designing new materials with specific electronic properties.
Agrochemicals: : Development of new pesticides or herbicides.
Wirkmechanismus
Molecular Targets and Pathways
The sulfonamide group can mimic natural substrates of enzymes, allowing the compound to inhibit or modify enzyme activity. This interaction may involve binding to the active site or altering enzyme conformation, disrupting normal biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamethoxazole: : Another sulfonamide with antimicrobial properties.
Quinine Derivatives: : Compounds with similar quinoline rings but different substituents.
Uniqueness
The unique combination of an ethylsulfonyl group on the tetrahydroquinoline ring, along with the methoxy-substituted aromatic sulfonamide, makes this compound distinctive in its potential range of biological activities and chemical reactivity.
This comprehensive exploration outlines the significant aspects of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide, highlighting its importance in various fields of research and industry. This is just the tip of the iceberg—there's so much more to uncover about this fascinating compound.
Eigenschaften
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-4-27(22,23)21-11-5-6-15-13-16(7-9-18(15)21)20-28(24,25)19-10-8-17(26-3)12-14(19)2/h7-10,12-13,20H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNZPSGWBQOINP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide](/img/structure/B2555522.png)
![N-(3-chloro-4-methylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2555523.png)
![1-(4-Tert-butylbenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B2555524.png)

![2-[(Ethoxycarbonyl)[(ethoxycarbonyl)amino]amino]-2-ethyl-1,3-diphenylpropane-1,3-dione](/img/structure/B2555529.png)

![2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2555532.png)

![1-(pyrrolidin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2555534.png)

![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B2555538.png)

![2-({1-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2555540.png)
![(E)-4-(Dimethylamino)-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]but-2-enamide](/img/structure/B2555544.png)
